2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both imidazolidinone and thiazole moieties. These structural elements are known for their significant biological and chemical properties, making the compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents include thionyl chloride, acetic anhydride, and various amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures. The use of catalysts and optimized reaction pathways can further improve the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazolidinone moiety may inhibit enzyme activity by binding to the active site, while the thiazole ring can interact with cellular receptors to modulate biological pathways. These interactions lead to various pharmacological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
Imidazolidinone Derivatives: Compounds like 1,3-diazole and its derivatives.
Thiazole Derivatives: Compounds such as thiamine and its analogs.
Uniqueness
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-17-12(21)9-19(14(17)22)10-2-5-18(6-3-10)8-11(20)16-13-15-4-7-23-13/h4,7,10H,2-3,5-6,8-9H2,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORSBBOMVAYMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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